(-)-2,3-O-Isopropylidene-d-threitol physical properties
(-)-2,3-O-Isopropylidene-d-threitol physical properties
An In-Depth Technical Guide to the Physical Properties of (-)-2,3-O-Isopropylidene-d-threitol
For Researchers, Scientists, and Drug Development Professionals
(-)-2,3-O-Isopropylidene-d-threitol is a versatile chiral building block extensively utilized in asymmetric synthesis. Its rigid, C2-symmetric structure, derived from D-threitol, makes it an invaluable intermediate for the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals and natural products.[1][2] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and its role in synthetic chemistry.
Core Physical and Chemical Properties
(-)-2,3-O-Isopropylidene-d-threitol is a white to off-white crystalline powder.[3] It is recognized for its role as a key intermediate, particularly in carbohydrate chemistry, where it serves as an effective protecting group for hydroxyl functionalities, thereby enhancing the yield and purity of final products in multi-step organic syntheses.[3] The compound is known to be hygroscopic and should be stored accordingly.[4]
Data Presentation: Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of (-)-2,3-O-Isopropylidene-d-threitol compiled from various sources.
| Property | Value | Notes | Citations |
| Molecular Formula | C₇H₁₄O₄ | ||
| Molecular Weight | 162.18 g/mol | ||
| CAS Number | 73346-74-4 | ||
| Melting Point | 47-52 °C | A range is often reported, which is common for organic compounds. A sharp melting point (e.g., 0.5-1.0°C range) typically indicates high purity.[3] | [3] |
| Boiling Point | 88-90 °C @ 0.05 mmHg91-93 °C @ 0.01 mmHg | Boiling points for this compound are provided at reduced pressure to prevent decomposition at higher temperatures. | [3][4] |
| Specific Optical Rotation | [α]20/D = -3° to -5° | c=5 in Acetone | [3] |
| [α]26/D = -3.1° | c=5 in Chloroform | [4] | |
| Density | ~1.0585 g/cm³ | This value is noted as a rough estimate. | [4] |
| Solubility | Soluble | Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, and THF.[4][5] | [4][5] |
| Appearance | White to off-white crystalline powder | [3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the physical properties listed above.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid compound melts. A narrow melting range is indicative of a pure substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]
-
Capillary tubes (sealed at one end)[4]
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline (-)-2,3-O-Isopropylidene-d-threitol is finely powdered using a mortar and pestle.[3]
-
Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[4]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[3]
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6]
Boiling Point Determination (Thiele Tube Method)
Due to the high boiling point of (-)-2,3-O-Isopropylidene-d-threitol at atmospheric pressure, determination is performed under reduced pressure. The Thiele tube method is suitable for small sample volumes.[7]
Apparatus:
-
Thiele tube[8]
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil)
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Sample Preparation: A few milliliters of the liquid compound (if melted) or a solution are placed into the small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[8]
-
Assembly: The test tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[8]
-
Heating: The assembly is placed in a Thiele tube containing heating oil. The side arm of the Thiele tube is gently heated, which creates a convection current for uniform heating.[7][8]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.[9]
-
Recording: The heat source is removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[8][9]
Specific Optical Rotation Measurement
Optical rotation is a measure of a compound's ability to rotate plane-polarized light, a characteristic property of chiral molecules.[10]
Apparatus:
-
Polarimeter[10]
-
Polarimeter cell (tube), typically 1 dm in length
-
Sodium lamp (D-line, 589 nm) or other monochromatic light source[11]
-
Volumetric flask and analytical balance
Procedure:
-
Solution Preparation: An accurately weighed sample of (-)-2,3-O-Isopropylidene-d-threitol is dissolved in a specified solvent (e.g., acetone or chloroform) in a volumetric flask to a known concentration (c), typically expressed in g/100 mL.[5]
-
Instrument Calibration: The polarimeter is calibrated by filling the polarimeter cell with the pure solvent and setting the reading to zero.
-
Sample Measurement: The solvent-filled cell is replaced with the cell containing the prepared solution. The observed angle of rotation (α) is recorded.[12]
-
Calculation: The specific rotation ([α]) is calculated using the formula: [α]Tλ = (100 * α) / (l * c) Where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration in g/100 mL
-
T = temperature in °C
-
λ = wavelength of light (e.g., "D" for the sodium D-line)[12]
-
Solubility Determination (Qualitative)
A straightforward method to determine solubility in various solvents.
Apparatus:
-
Test tubes
-
Spatula
-
Vortex mixer (optional)
-
Various solvents (e.g., water, acetone, chloroform)
Procedure:
-
Sample Addition: A small, measured amount of (-)-2,3-O-Isopropylidene-d-threitol (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
-
Mixing: The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period.
-
Observation: The mixture is observed to see if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If solid remains, it is considered insoluble or sparingly soluble.[13]
Density Determination (Gravimetric Buoyancy Method)
This method relies on Archimedes' principle to determine the density of a solid.[14]
Apparatus:
-
Analytical balance with a density determination kit
-
Beaker
-
Auxiliary liquid of known density (e.g., ethanol or water, in which the sample is insoluble or dissolves very slowly)
-
Thermometer
Procedure:
-
Weigh in Air: The dry sample of (-)-2,3-O-Isopropylidene-d-threitol is weighed in the air (Mass_air).
-
Weigh in Liquid: The sample is then submerged in the auxiliary liquid of known density (ρ_liquid) and weighed again (Mass_liquid).[14][15]
-
Calculation: The density of the solid (ρ_solid) is calculated using the formula: ρ_solid = (Mass_air * ρ_liquid) / (Mass_air - Mass_liquid)
Visualization of Synthetic Utility
(-)-2,3-O-Isopropylidene-d-threitol is not typically involved in signaling pathways but is a fundamental component in synthetic pathways. Its primary role is as a chiral auxiliary or building block, where its inherent stereochemistry is used to direct the formation of new stereocenters in a target molecule.[1][16] The following diagram illustrates its logical flow in asymmetric synthesis.
Caption: Synthetic workflow using (-)-2,3-O-Isopropylidene-d-threitol.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Specific rotation - Wikipedia [en.wikipedia.org]
- 11. digicollections.net [digicollections.net]
- 12. rudolphresearch.com [rudolphresearch.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 15. mt.com [mt.com]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
